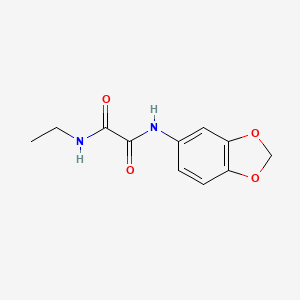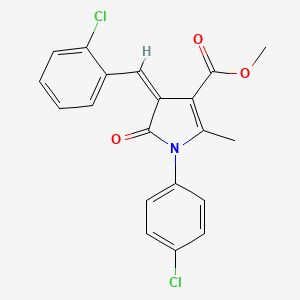![molecular formula C20H15N5O7 B4927892 N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4927892.png)
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from the fungus Aspergillus fumigatus. TNP-470 is a potent inhibitor of angiogenesis, the process by which new blood vessels are formed from existing ones. Angiogenesis is a critical process in many physiological and pathological conditions, including wound healing, embryonic development, tumor growth, and metastasis. TNP-470 has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and other conditions related to angiogenesis.
作用机制
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide exerts its anti-angiogenic effects by inhibiting the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that is essential for the synthesis of new proteins. MetAP2 cleaves the N-terminal methionine from newly synthesized proteins, allowing them to fold properly and become functional. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide binds to the active site of MetAP2 and blocks its activity, leading to the accumulation of unprocessed proteins and the activation of a stress response pathway that ultimately results in endothelial cell apoptosis.
Biochemical and Physiological Effects
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been shown to have several biochemical and physiological effects in addition to its anti-angiogenic activity. In vitro studies have demonstrated that N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide also enhances the cytotoxicity of chemotherapy drugs such as paclitaxel and cisplatin. In vivo studies have shown that N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide inhibits tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has several advantages as a research tool in the study of angiogenesis and cancer. It is a potent and selective inhibitor of angiogenesis, with minimal toxicity to normal cells. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide is also stable and easy to synthesize, making it readily available for laboratory use. However, N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has some limitations as well. It is relatively expensive compared to other angiogenesis inhibitors, and its mechanism of action is not fully understood. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide may also have off-target effects on other cellular processes, which could complicate its use in certain experiments.
未来方向
There are several future directions for research on N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide and its potential therapeutic applications. One area of interest is the development of more potent and selective MetAP2 inhibitors that could be used in combination with N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide to enhance its anti-angiogenic effects. Another area of research is the identification of biomarkers that could predict the response of tumors to N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide and other angiogenesis inhibitors. Finally, there is ongoing research on the use of N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide in combination with other therapies, such as immunotherapy and radiotherapy, to enhance their efficacy in cancer treatment.
合成方法
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide can be synthesized by several methods, including chemical synthesis, biosynthesis, and semi-synthesis. The most commonly used method is chemical synthesis, which involves the reaction of 3-methylbenzamide with 2,4,6-trinitrobenzenesulfonic acid in the presence of a catalyst such as sulfuric acid or acetic anhydride. The resulting product is then purified by column chromatography or recrystallization.
科学研究应用
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and other conditions related to angiogenesis. In vitro and in vivo studies have shown that N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide inhibits endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide also induces apoptosis (programmed cell death) in endothelial cells and inhibits the expression of angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
属性
IUPAC Name |
N-(3-methylphenyl)-4-(2,4,6-trinitroanilino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O7/c1-12-3-2-4-15(9-12)22-20(26)13-5-7-14(8-6-13)21-19-17(24(29)30)10-16(23(27)28)11-18(19)25(31)32/h2-11,21H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVHRYVNCVZNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-(2,4,6-trinitroanilino)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4927810.png)
![methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4927818.png)

![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(3-fluorophenyl)ethyl]-2-piperidinone](/img/structure/B4927828.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4927833.png)

![ethyl 3-(2-cyanobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4927838.png)

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4927855.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline](/img/structure/B4927863.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4927866.png)
![4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4927881.png)

![methyl 4-(3,4-diethoxy-5-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927914.png)